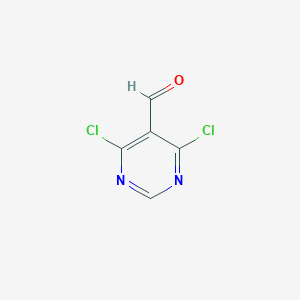

4,6-Dichloropyrimidine-5-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSJHQXYQAUDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356108 | |

| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-40-8 | |

| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,6 Dichloropyrimidine 5 Carbaldehyde

Synthetic Routes to 4,6-Dichloropyrimidine-5-carbaldehyde and Related Intermediates

The preparation of this compound and its analogues typically involves formylation followed by chlorination of pyrimidine (B1678525) precursors.

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org

In the context of pyrimidine synthesis, the Vilsmeier-Haack reaction serves a dual purpose: it introduces a formyl (-CHO) group at the C-5 position and simultaneously converts hydroxyl groups at the C-4 and C-6 positions into chlorine atoms. mdpi.com This transformation is particularly effective for converting 4,6-dihydroxypyrimidines into the corresponding 4,6-dichloropyrimidine (B16783) derivatives. mdpi.com The reaction proceeds via an electrophilic substitution of the activated pyrimidine ring with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium species during workup to yield the carbaldehyde. chemistrysteps.com This method is a key step for creating functionalized pyrimidine intermediates that can be further modified. ijpcbs.com

A common and specific application of the Vilsmeier-Haack methodology is the synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) starting from the commercially available 2-amino-4,6-dihydroxypyrimidine. mdpi.com In this process, the Vilsmeier-Haack reagent not only formylates the C-5 position but also replaces the two hydroxyl groups with chlorine atoms. mdpi.com

An optimized procedure has been developed to convert various 5-substituted 2-amino-4,6-dihydroxypyrimidine analogs into the corresponding 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier–Haack–Arnold reagent. nih.gov This highlights the robustness of the method for creating structurally diverse pyrimidine-based compounds. The general transformation is outlined in the scheme below.

| Starting Material | Reagents | Product | Yield |

| 2-amino-4,6-dihydroxypyrimidine | POCl₃, DMF | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Not specified mdpi.com |

| 5-substituted 2-amino-4,6-dihydroxypyrimidines | Vilsmeier–Haack–Arnold reagent | 5-substituted 2-amino-4,6-dichloropyrimidines | High yields nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms. This makes this compound and its derivatives excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.com This class of reactions is a cornerstone for the functionalization of the pyrimidine core, allowing for the introduction of various nucleophiles. mdpi.comlibretexts.org The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In symmetrically substituted 4,6-dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the C-4 and C-6 positions are electronically equivalent. mdpi.com Therefore, monosubstitution can occur at either position without inherent regiochemical preference. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom for subsequent reactions.

Chemoselectivity becomes a key consideration when multiple nucleophiles are present in the reaction medium. Research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has shown that competition between different types of nucleophiles, such as soft nucleophiles (amines) and hard nucleophiles (alkoxides), can lead to a mixture of products. mdpi.com The outcome of the reaction is influenced by factors like the concentration of the nucleophiles and the reaction conditions. mdpi.com For instance, in the presence of an amine and a high concentration of alkoxide ions (generated from an alcohol solvent and a base), products of both amination and solvolysis can be formed. mdpi.com

Amination is a widely used SNAr reaction to introduce nitrogen-based functional groups onto the pyrimidine scaffold, creating precursors for compounds with diverse biological activities. nih.gov Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have demonstrated that it readily undergoes amination with various amines under mild conditions. mdpi.com

For example, the reaction with indoline in the presence of sodium hydroxide in either methanol (B129727) or ethanol (B145695) at room temperature results in a product where one chlorine atom is substituted by indoline and the other is replaced by an alkoxide group from the solvent. mdpi.com This illustrates a combined amination and solvolysis process. mdpi.com

Table 1: Examples of Amination and Solvolysis Reactions

| Substrate | Nucleophile(s) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, Methoxide | Methanol | NaOH, Room Temp, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% mdpi.com |

Solvolysis, the reaction with the solvent, can be a significant competing pathway in SNAr reactions, especially when the solvent is a nucleophile like an alcohol or water and a base is present. mdpi.com In the case of 4,6-dichloropyrimidine derivatives, the use of alcoholic solvents (e.g., methanol, ethanol) in the presence of a base such as NaOH leads to the formation of alkoxide ions. mdpi.com These alkoxides are strong nucleophiles that can displace the chlorine atoms on the pyrimidine ring. mdpi.com

Research has shown that an excess of NaOH in ethanol or methanol significantly increases the concentration of alkoxide ions, favoring solvolysis reactions. mdpi.com This can result in the formation of alkoxy-substituted pyrimidines alongside or instead of the desired amination products. mdpi.com This competitive process leads to the formation of compounds like 2-amino-4-alkoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde, where one chlorine is replaced by the amine and the other by the alkoxide from the solvent. mdpi.com

Influence of Reaction Conditions (Solvents, Bases, Heating Sources) on SNAr Outcome

The outcome of Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound is highly dependent on the chosen reaction conditions, including the solvent, base, and heating method. The selection of these parameters can direct the reaction towards desired products or lead to a mix of amination and solvolysis products.

The use of alcoholic solvents like ethanol or methanol can participate in the reaction, especially in the presence of a strong base. mdpi.com The base, such as sodium hydroxide (NaOH), can generate alkoxide ions from the solvent, which then compete with the intended amine nucleophile. mdpi.com This competition leads to the formation of alkoxy-substituted pyrimidines alongside the desired amino-substituted products. The concentration of the base is a critical factor; a high concentration of NaOH, for instance, increases the concentration of alkoxide ions, favoring solvolysis. mdpi.com Weaker bases like triethylamine (B128534) (TEA) are also employed, often to facilitate the reaction with amine nucleophiles under reflux conditions. mdpi.com

Heating is a common condition to drive SNAr reactions to completion. Refluxing the reaction mixture is a standard procedure that can influence the product distribution, particularly when competing nucleophiles are present. mdpi.com The interplay between the base and the solvent under thermal conditions dictates the final product composition. For instance, refluxing in ethanol with an excess of solid NaOH creates highly basic conditions that promote both SNAr and subsequent condensation reactions. mdpi.com

| Parameter | Variation | Effect on SNAr Outcome |

| Solvent | Ethanol, Methanol | Can act as a nucleophile (solvolysis) in the presence of a strong base, leading to alkoxy-substituted byproducts. mdpi.com |

| Base | NaOH (strong) | Promotes both amination and solvolysis. High concentrations increase alkoxide formation and favor solvolysis. mdpi.com |

| TEA (weaker) | Used to facilitate amination reactions, typically under reflux. mdpi.com | |

| Heating | Reflux | Drives the reaction to completion; can influence the balance between amination and solvolysis depending on other conditions. mdpi.com |

Unexpected Reaction Products and Mechanistic Insights

Exploration of the reactivity of dichloropyrimidine systems under various SNAr conditions has revealed the formation of unexpected products. For the related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions intended for simple amination can yield a mixture of amination and solvolysis products. mdpi.com

Specifically, when reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in ethanol and a high concentration of NaOH, the expected mono-amination product is accompanied by a product where one chlorine atom is substituted by the amine and the other by an ethoxy group from the solvent. mdpi.com This occurs because the excess NaOH generates a high concentration of ethoxide ions, which act as potent nucleophiles. mdpi.com

The mechanism involves a competition between the amine nucleophile and the alkoxide ion for substitution at the electrophilic carbon atoms of the pyrimidine ring. The high alkalinity of the reaction medium significantly influences this competition. mdpi.com These findings demonstrate that seemingly straightforward SNAr reactions on the 4,6-dichloropyrimidine scaffold can be complex, with the final product structure being a direct consequence of the subtle balance of nucleophilicity and basicity in the reaction medium. mdpi.com

Condensation Reactions Involving the Carbaldehyde Group

The carbaldehyde group at the 5-position of the pyrimidine ring is a key functional handle for a variety of condensation reactions, enabling the extension of the molecular framework.

Claisen-Schmidt Condensation and Chalcone Formation

The this compound moiety readily participates in Claisen-Schmidt condensation reactions to form chalcones, which are α,β-unsaturated ketones. mdpi.comjchemrev.comresearchgate.netscispace.com This reaction typically involves the base-catalyzed condensation of the pyrimidine carbaldehyde with an acetophenone derivative. jchemrev.com

The conventional method employs a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol. mdpi.comjchemrev.com The reaction mixture is often refluxed to ensure completion. mdpi.com However, these conditions can also promote side reactions. For instance, when a mono-aminated chloropyrimidine derivative is subjected to Claisen-Schmidt conditions with acetophenone and excess NaOH in ethanol, simultaneous solvolysis of the remaining chlorine atom can occur, leading to a "one-pot" solvolysis and condensation product. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type |

| Pyrimidine-5-carbaldehyde derivative | Acetophenone | NaOH | Ethanol | Reflux | Pyrimidine-based chalcone mdpi.com |

| Aromatic Aldehyde | Acetophenone | NaOH, KOH, Ba(OH)2 | Liquid Solvent | 50-100 °C | Chalcone jchemrev.com |

Formation of Schiff Bases

The carbaldehyde functionality is a prime site for the formation of Schiff bases (or imines) through condensation with primary amines. ijacskros.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. ijacskros.com

While specific examples starting directly from this compound are not detailed in the provided context, the general chemical principle is well-established. The reaction is typically carried out by mixing the aldehyde and the primary amine in a suitable solvent, sometimes with acid or base catalysis to facilitate dehydration. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been widely studied for their biological activities. ijacskros.com The formation of an imine linkage is a fundamental transformation in organic synthesis. ijacskros.comnih.gov

Cyclization Reactions Leading to Fused Pyrimidine Systems

The strategic placement of reactive groups in this compound allows for its use in cyclization reactions to construct fused heterocyclic systems, significantly increasing molecular complexity.

Synthesis of Pyrido[2,3-d]pyrimidines

A key application of this compound is in the synthesis of the pyrido[2,3-d]pyrimidine scaffold. This bicyclic system is of significant interest in medicinal chemistry. nih.gov

One documented pathway involves the reaction of 4,6-dichloro-5-formylpyrimidine with glycine esters (such as methyl or tert-butyl glycinate) in the presence of a base like triethylamine. nuph.edu.ua This reaction can lead to a mixture of cyclized products, including derivatives of pyrido[2,3-d]pyrimidin-7-one. nuph.edu.ua The reaction proceeds through initial substitution of one of the chloro groups by the amino group of the glycine ester, followed by an intramolecular cyclization involving the formyl group and the active methylene group of the glycine moiety. The specific outcome and product distribution can be dependent on the molar ratio of the reactants. nuph.edu.ua This approach provides a direct route to previously unknown derivatives of this important heterocyclic system. nuph.edu.ua

| Starting Pyrimidine | Reagent | Base | Solvent | Fused System Formed |

| This compound | Glycine esters | Triethylamine | Methanol | Pyrido[2,3-d]pyrimidin-7-one nuph.edu.ua |

Synthesis of Pyrrolo[2,3-d]pyrimidines

The interaction of this compound with glycine esters provides a pathway to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The reaction course is dependent on the molar ratio of the reactants. When 4,6-dichloro-5-formylpyrimidine is treated with hydrochlorides of glycine esters in the presence of triethylamine, the initial products are N-(5-formylpyrimidin-4-yl)glycinate derivatives. These intermediates can subsequently undergo cyclization to yield pyrrolo[2,3-d]pyrimidines. Specifically, the reaction in methanol can lead to a mixture of products including 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. The formation of these compounds highlights the utility of this compound as a scaffold for constructing bicyclic heterocyclic systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from this compound is a well-established and efficient process. The reaction conditions can be tailored to selectively produce the desired products in high yields when reacting with both aromatic and aliphatic hydrazines.

For aromatic hydrazines, the reaction is typically performed at an elevated temperature without the need for an external base. In contrast, the reaction with aliphatic hydrazines proceeds efficiently at room temperature in the presence of an external base. researchgate.net These selective and high-yielding methods make 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines readily accessible. These products are valuable synthetic intermediates, as the 4-chloro substituent can be further functionalized, allowing for the rapid generation of a diverse array of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. researchgate.net

The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with arylhydrazines can sometimes lead to a mixture of products, including the desired 1-substituted pyrazolo[3,4-d]pyrimidine, the isomeric 2-substituted product, and the intermediate hydrazone. The product distribution can be influenced by the electronic properties of the arylhydrazine. For instance, electron-rich arylhydrazines tend to favor the formation of the 1-substituted isomer. researchgate.net

Table 1: Reaction of this compound with Various Hydrazines

| Hydrazine (B178648) Reactant | Base | Temperature | Major Product |

| Aromatic Hydrazine | None | High | 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidine |

| Aliphatic Hydrazine | External Base | Room Temperature | 1-Alkyl-4-chloropyrazolo[3,4-d]pyrimidine |

Synthesis of Pyrimido[4,5,6-de]d-nb.infonaphthyridine Derivatives

While direct synthesis from this compound is not extensively documented under this specific nomenclature, related structures such as pyrimido[4,5,6-de] mdpi.comchemeurope.comnaphthyridines have been synthesized from similar precursors like 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde. This synthesis involves a cyclocondensation reaction with geminal enediamines. The reaction proceeds chemo- and regioselectively, where the α-carbon of the amidine displaces a chlorine atom on the pyrimidine ring, and the amino group reacts with the formyl group to facilitate ring closure. This suggests a potential pathway for the synthesis of related naphthyridine derivatives from this compound by employing analogous reaction strategies with appropriate diamine precursors.

Synthesis of Benzofuran-fused Pyrido[4,3-d]pyrimidines via Domino Condensation Reactions

A rapid, one-pot, and catalyst-free method has been developed for the synthesis of novel benzofuran-fused pyrido[4,3-d]pyrimidines. This reaction proceeds through a cascade of SNAr (nucleophilic aromatic substitution), cyclization, and condensation reactions between 2-(2-hydroxyphenyl)acetonitriles and this compound. mdpi.com This efficient domino reaction allows for the construction of complex polycyclic molecules from simple starting materials in a single synthetic operation. mdpi.com

Table 2: Synthesis of Benzofuran-fused Pyrido[4,3-d]pyrimidines

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 2-(2-Hydroxyphenyl)acetonitrile | Catalyst-free, One-pot | Benzofuran-fused pyrido[4,3-d]pyrimidine |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

The chlorine atoms on the this compound scaffold are amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. While specific studies on this compound are limited, the general reactivity of dichloropyrimidines in Suzuki couplings is well-established. These reactions typically involve the coupling of the dichloropyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

For related 5-substituted-4,6-dichloropyrimidines, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl groups. Good yields are often obtained using a Pd(0) catalyst, such as Pd(PPh₃)₄, with a suitable base like K₃PO₄ in a solvent system like 1,4-dioxane and water. Electron-rich boronic acids have been shown to be particularly effective in these coupling reactions. The reaction conditions can be optimized to achieve high yields of the desired cross-coupled products.

Skeletal Editing and Ring Transformations of Pyrimidines

Recent advances in synthetic organic chemistry have introduced the concept of skeletal editing, which allows for the transformation of one heterocyclic core into another. This approach offers a powerful tool for the diversification of molecular scaffolds.

The conversion of pyrimidines to pyridines represents a significant ring transformation. This can be achieved through a deconstruction-reconstruction strategy. The process typically involves the activation of the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt. This activation facilitates a ring-opening reaction, often with a nucleophile, to generate a three-carbon iminoenamine building block. This intermediate can then be reacted with various partners to reconstruct a new heterocyclic ring, such as a pyridine. While this methodology has been demonstrated on a range of pyrimidine substrates, its application to the more functionalized this compound would likely require careful optimization of reaction conditions to account for the reactivity of the chloro and aldehyde functionalities.

Green Chemistry Approaches in the Synthesis and Transformation of Pyrimidine Derivatives

Principles of Green Chemistry in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, a cornerstone of medicinal and materials chemistry, is increasingly being guided by the principles of green chemistry to minimize environmental impact. These principles advocate for the use of safer solvents, reduction of waste, improvement of energy efficiency, and the use of catalytic rather than stoichiometric reagents. doaj.org In the context of pyrimidine (B1678525) derivatives, such as those derived from 4,6-dichloropyrimidine-5-carbaldehyde, green chemistry aims to develop synthetic methodologies that are not only efficient but also environmentally benign. shd-pub.org.rs

Key strategies include designing one-pot syntheses to reduce separation steps and solvent use, employing halogen-free solvents, and utilizing catalytic reactions to enhance selectivity and reduce waste. doaj.orgshd-pub.org.rs The functionalization of pyrimidine scaffolds, for instance, often involves nucleophilic substitution reactions. Applying green principles to these transformations means choosing reaction conditions that maximize atom economy and minimize the generation of hazardous byproducts. mdpi.com Research into the regioselective functionalization of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has demonstrated the successful application of these principles, setting a precedent for similar approaches with this compound. doaj.orgshd-pub.org.rs

Solvent-Free and Aqueous Media Reactions

A significant goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. This has led to the exploration of solvent-free reaction conditions and the use of water as a green solvent.

Solvent-Free Reactions: Solvent-free conditions, often facilitated by microwave irradiation, represent a highly efficient and eco-friendly approach. For example, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved by reacting N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes (derived from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde) with hydrazine (B178648) under solvent-free microwave-induced conditions. researchgate.net This method not only avoids the use of solvents but also often leads to shorter reaction times and cleaner product formation. researchgate.netnih.gov

Aqueous and Alcohol-Based Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of various pyrimidine derivatives has been successfully carried out in aqueous media. For instance, multicomponent reactions to produce tetrahydropyrimidine (B8763341) derivatives have been effectively performed in water under ultrasound irradiation, offering high yields and a simple work-up procedure. orientjchem.org

In cases where organic solvents are necessary, the use of more environmentally friendly options like alcohols is preferred. Mild and eco-friendly conditions have been developed for nucleophilic aromatic substitution (SNAr) reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) using alcohols like ethanol (B145695) or methanol (B129727) as the solvent. mdpi.com These reactions can proceed at room temperature, further contributing to the green credentials of the protocol by reducing energy consumption. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including pyrimidine derivatives.

The application of microwave energy can facilitate reactions that are otherwise slow or require harsh conditions. In the synthesis of derivatives from this compound, microwave assistance has proven highly effective. A key example is the microwave-induced cyclisation of 2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes to form pyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from precursors derived from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is efficiently achieved under microwave irradiation in solvent-free conditions. researchgate.net

The Biginelli condensation, a classic multicomponent reaction for synthesizing tetrahydropyrimidines, has also been adapted to microwave conditions, allowing for rapid and efficient production of these valuable scaffolds. semanticscholar.org The use of microwave-assisted multicomponent reactions highlights a synergistic approach to green chemistry, combining energy efficiency with atom economy. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

| Product Type | Starting Materials | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydropyrimidines | 1,3,4-Oxadiazole based aldehyde, N,N'-dimethyl urea (B33335), Acetoacetanilide | Microwave | 22-24 min | High | semanticscholar.org |

| Tetrahydropyrimidines | 1,3,4-Oxadiazole based aldehyde, N,N'-dimethyl urea, Acetoacetanilide | Conventional (Reflux) | 20-24 hrs | Moderate | semanticscholar.org |

| Pyrimido[4,5-b]quinolin-6(7H)-ones | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Microwave | Short | up to 87% | nih.gov |

Ultrasound Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source that aligns with green chemistry principles. sci-hub.se The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can accelerate reaction rates, improve yields, and enable reactions at lower bulk temperatures. sci-hub.senih.gov

Ultrasound has been widely used in the synthesis of various heterocyclic compounds. sci-hub.se For pyrimidine synthesis, ultrasound irradiation has been shown to be particularly effective for multicomponent reactions, such as the Biginelli reaction, often leading to significantly shorter reaction times and higher yields compared to conventional methods. nih.gov

A notable example is the one-pot, three-component synthesis of 6-amino-tetrahydropyrimidine-5-carbonitrile derivatives. This reaction, involving an aldehyde, malononitrile, and urea or thiourea, can be carried out in water at room temperature under ultrasound irradiation (33 kHz). orientjchem.org This approach is highly advantageous as it combines energy efficiency with the use of an environmentally benign solvent. While direct applications to this compound are still emerging, the successful use of ultrasound for structurally related pyrimidines demonstrates its significant potential for the greener transformation of this compound. researchgate.net

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Pyrimidines

| Product Type | Starting Materials | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | Chalcones, Thiourea | Ultrasound | 0.4-0.5 h | 73-82% | nih.gov |

| 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | Chalcones, Thiourea | Conventional (Oil Bath) | 5.5-6.5 h | 54-80% | nih.gov |

| 6-amino-tetrahydropyrimidine-5-carbonitriles | Aldehyde, Malononitrile, Urea/Thiourea | Ultrasound (in water) | 15-30 min | 89-96% | orientjchem.org |

| 6-amino-tetrahydropyrimidine-5-carbonitriles | Aldehyde, Malononitrile, Urea/Thiourea | Conventional (Stirring) | 3-5 h | 70-82% | orientjchem.org |

Catalytic Approaches

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. Both organocatalysis and metal-free catalysis offer powerful strategies for the synthesis and transformation of pyrimidine derivatives.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the cost and potential toxicity associated with metal catalysts. doaj.org In pyrimidine chemistry, various organocatalysts have been employed.

Phase-transfer catalysts (PTCs) are a class of organocatalysts that facilitate the reaction between reactants in different phases. In research on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, various PTCs were examined for C-N bond formation, with tetrabutylammonium (B224687) iodide (TBAI) being identified as a highly effective option. doaj.orgshd-pub.org.rs This approach is directly applicable to creating derivatives from this compound.

Simple organic bases can also act as efficient catalysts. For instance, the ultrasound-assisted, one-pot synthesis of tetrahydropyrimidine derivatives in water is effectively catalyzed by a catalytic amount of morpholine. orientjchem.org

Metal-Free Catalysis

Metal-free catalysis encompasses reactions that proceed without any metal catalyst, often under thermal conditions or with non-metallic reagents. This approach is inherently green as it eliminates concerns about toxic metal residues in the final products.

The nucleophilic substitution of chlorine atoms on the pyrimidine ring with amines is a common transformation. Catalyst-free amination of 4,6-dichloropyrimidine (B16783) with various amines has been achieved by heating the reactants in a suitable solvent like DMF with a base such as potassium carbonate. nih.gov These reactions proceed smoothly under stoichiometric control, providing a straightforward, metal-free route to aminopyrimidines. mdpi.comresearchgate.net Such protocols are readily adaptable for the selective functionalization of this compound.

Biocatalysis (e.g., Photosensitizer Biocatalysts)

The application of biocatalysis in organic synthesis is a cornerstone of green chemistry, offering reactions with high selectivity under mild conditions, thus reducing energy consumption and waste generation. academie-sciences.fr In the realm of pyrimidine chemistry, biocatalysts, particularly enzymes, have been employed for various transformations, contributing to more sustainable synthetic routes. nih.govrsc.org

A burgeoning area of interest is the use of photosensitizer biocatalysts. These systems merge the principles of photocatalysis and biocatalysis, utilizing light energy to drive chemical reactions with the aid of a biological catalyst. For instance, proflavine (B1679165), a flavin derivative, has been successfully employed as a photosensitizer biocatalyst in the synthesis of pyrano[2,3-d]pyrimidine scaffolds. This method operates under visible light at room temperature in an aqueous medium, showcasing a significant advancement in environmentally friendly synthetic protocols for pyrimidine derivatives. The proflavine photocatalyst initiates a photoinduced-electron transfer (PET) pathway, which is crucial for the Knoevenagel-Michael cyclocondensation reaction involved in the synthesis. The use of such biomimetic photocatalysts is inspired by natural processes where flavins act as essential photoreceptors and redox cofactors.

While the direct biocatalytic or photosensitizer-biocatalyzed synthesis of This compound has not been explicitly reported in the reviewed literature, the existing research on other pyrimidine derivatives lays the groundwork for future investigations. The enzymatic desymmetrization of pyrimidine-based ketones to chiral alcohols using biocatalysts like Saccharomyces cerevisiae demonstrates the potential of enzymes to perform highly selective transformations on pyrimidine scaffolds. researchgate.net This suggests that future research could explore the use of engineered enzymes or photosensitizer systems for the selective formylation or transformation of dihalopyrimidine precursors to yield This compound or its derivatives under green conditions.

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are powerful tools in green chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. This approach enhances atom economy, reduces waste, and simplifies synthetic procedures. nih.gov The synthesis of pyrimidine scaffolds has significantly benefited from the development of novel MCRs.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines with the liberation of only water and hydrogen as byproducts. organic-chemistry.org The use of alcohols, which can be derived from biomass, further enhances the green credentials of this method. organic-chemistry.orgcapes.gov.br

Another well-known MCR for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Catalyst-free versions of this reaction have been developed, for instance, in the synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines in boiling DMF. rsc.org

While the direct synthesis of This compound via an MCR has not been documented, this versatile compound can serve as a key building block in subsequent MCRs to generate diverse pyrimidine-based scaffolds. For instance, the aldehyde functional group in This compound can readily participate in reactions like the Biginelli or Hantzsch-type syntheses. Research has shown that pyrimido[4,5-b]quinolindiones can be prepared through a one-pot, three-component reaction of aminopyrimidinones, dimedone, and aromatic aldehydes, followed by functionalization using Vilsmeier-Haack conditions. numberanalytics.com This highlights the potential for using This compound as the aldehyde component in similar MCRs to access novel, highly functionalized pyrimidine systems.

The following table provides an overview of representative multicomponent reactions for the synthesis of pyrimidine and related heterocyclic scaffolds.

| MCR Type | Reactants | Catalyst/Conditions | Product Scaffold |

| Iridium-catalyzed Dehydrogenative Coupling | Amidine, Alcohols | PN5P-Ir-pincer complex | Substituted Pyrimidines |

| Biginelli-type Reaction | 5-Amino-3-arylpyrazole-4-carbonitriles, Aldehydes, 1,3-Dicarbonyl compounds | Catalyst-free, boiling DMF | 4,7-Dihydropyrazolo[1,5-a]pyrimidines |

| Mannich-type Reaction | Aminopyrimidinones, Dimedone, Aromatic aldehydes | Ultrasound irradiation | Pyrimido[4,5-b]quinolindiones |

| Knoevenagel Condensation/Michael Addition | Salicylaldehydes, Malononitrile dimer, Alcohols | One-pot, two-step | 5-O-Substituted 5H-Chromeno[2,3-b]pyridines |

Computational Studies and Spectroscopic Characterization in Pyrimidine Research

Computational Chemistry Methodologies in Pyrimidine (B1678525) Research

Computational methodologies are integral to modern chemical research, offering deep insights into the behavior of molecules like 4,6-Dichloropyrimidine-5-carbaldehyde. These techniques allow for the prediction of molecular geometries, electronic properties, and interaction dynamics, which are often difficult to determine experimentally. tandfonline.commdpi.com For pyrimidine derivatives, methods such as Density Functional Theory (DFT), Molecular Dynamics (MD), and molecular docking are frequently employed to elucidate structural features and potential biological activity. nih.govnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com It is widely applied in pyrimidine research to explain the electronic behavior of molecules, often using hybrid functionals like B3LYP to replicate structure and geometry with a high degree of accuracy. tandfonline.com DFT calculations are instrumental in understanding the ground state geometries and reactivity parameters of molecules, leading to the identification of the most energetically favorable conformations.

Table 1: Hypothetical Optimized Structural Parameters for this compound This table is for illustrative purposes only. Data is not from a published source.

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C4-Cl | Data not available |

| Bond Length | C6-Cl | Data not available |

| Bond Length | C5-C(aldehyde) | Data not available |

| Bond Length | C(aldehyde)=O | Data not available |

| Bond Angle | Cl-C4-N3 | Data not available |

| Bond Angle | C4-C5-C6 | Data not available |

Quantum chemical parameters derived from DFT calculations help in understanding the chemical reactivity of a molecule. Fukui indices, for example, are used to predict which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These indices are crucial for analyzing chemical reactivity in drug molecules and understanding metabolic reactions. While the methodology is well-established for various compounds, specific studies calculating the Fukui indices for this compound have not been found in a review of the available literature.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound This table is for illustrative purposes only. Data is not from a published source.

| Parameter | Atom/Site | Fukui Index (f_k^+) (for nucleophilic attack) | Fukui Index (f_k^-) (for electrophilic attack) |

|---|---|---|---|

| Reactivity | C4 | Data not available | Data not available |

| Reactivity | C6 | Data not available | Data not available |

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. tandfonline.com These simulations provide detailed information on the conformational changes and interaction dynamics of molecules in a simulated environment that mimics natural conditions. tandfonline.com In pyrimidine research, MD simulations are valuable for investigating the stability of protein-ligand complexes and understanding the role of solvent molecules. tandfonline.comnih.gov

MD simulations and DFT calculations can be used to determine the adsorption and binding energies of a molecule to a surface or a receptor. acs.orgyoutube.com This is particularly relevant in materials science and catalysis research. youtube.com The adsorption energy is typically calculated by taking the difference between the total energy of the combined system (adsorbate and surface) and the energies of the isolated components. youtube.com Although methods for calculating adsorption energies are well-defined youtube.comyoutube.com, specific studies detailing the adsorption and binding energies of this compound on specific surfaces or within protein active sites are not present in the available scientific literature.

Table 3: Hypothetical Adsorption Energy of this compound on a Surface This table is for illustrative purposes only. Data is not from a published source.

| System | Method | Calculated Adsorption Energy (kJ/mol) |

|---|---|---|

| This compound on Graphene | DFT | Data not available |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug design to understand binding modes and predict the affinity of a compound for a biological target. nih.gov Numerous studies have performed molecular docking on derivatives of this compound, such as pyrazolo[3,4-d]pyrimidines, to evaluate their potential as inhibitors for targets like cyclin-dependent kinase 2 (CDK2). nih.govnih.gov These studies analyze interactions, such as hydrogen bonds, with key amino acid residues in the protein's active site. nih.gov However, molecular docking studies focusing on this compound itself as the ligand are not documented, as research typically concentrates on the final, more complex derivatives. nih.govnih.govrsc.org

Table 4: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only. Data is not from a published source.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Data not available | Data not available |

Molecular Docking Studies

Binding Interactions with Biological Targets

The pyrimidine scaffold is a privileged structure in drug discovery, known to interact with a wide range of biological targets, particularly protein kinases. Pyrimidine derivatives have been identified as inhibitors of enzymes like salt-inducible kinases (SIKs), which are involved in inflammatory processes, and epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.govrsc.org The interactions are often mediated by hydrogen bonds, where the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

In the case of cholinesterase inhibition, for example, the pyrimidine ring of certain derivatives plays a role in occupying specific cavities within the enzyme's active site. acs.org Molecular docking and dynamics simulations of pyrimidine derivatives, such as those targeting Lysine-specific demethylase 1 (LSD1), help predict the binding mode and the specific interactions between the ligand and the receptor protein. nih.gov These studies reveal that the stability of the ligand-receptor complex is crucial for inhibitory activity. nih.gov For instance, pyrimidine-5-carbonitrile derivatives have been shown to bind to the active site of the COX-2 enzyme, forming hydrogen bonds and arene-cation interactions with key amino acid residues like Leu352. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural and physicochemical properties of a series of compounds with their biological activity. ekb.eg By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized molecules, thereby saving significant resources in drug discovery. acs.org

For pyrimidine derivatives, QSAR studies have been instrumental. For example, an analysis of 4-amino-2,6-diarylpyrimidine-5-carbonitriles as anti-inflammatory agents indicated that compounds with lower dipole moments and partition coefficients are likely to be more active. These models help rationalize the mechanisms of action and guide the synthesis of more potent analogues. nih.gov

3D-QSAR Modeling

Three-dimensional QSAR (3D-QSAR) extends the QSAR concept by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. acs.org

In a typical 3D-QSAR study, a set of molecules is aligned, and their steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated and correlated with biological activity. nih.govnih.gov For various pyrimidine derivatives, 3D-QSAR models have been developed with strong predictive power, as indicated by high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). acs.orgnih.govacs.org

For instance, a CoMFA model for thieno-pyrimidine derivatives showed a q² of 0.818 and an r² of 0.917, while the corresponding CoMSIA model had a q² of 0.801 and an r² of 0.897. nih.gov Similarly, studies on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors yielded robust CoMFA (q²=0.802, r²=0.979) and CoMSIA (q²=0.799, r²=0.982) models. nih.gov These models generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive/negative charge, hydrophobicity) would enhance or diminish biological activity, providing a clear roadmap for structural modification. nih.govacs.org

Table 1: Statistical Results of 3D-QSAR Studies on Pyrimidine Derivatives

| Derivative Series | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| Thieno-pyrimidine | CoMFA | 0.818 | 0.917 | nih.gov |

| Thieno-pyrimidine | CoMSIA | 0.801 | 0.897 | nih.gov |

| 6-Aryl-5-cyano-pyrimidine | CoMFA | 0.802 | 0.979 | nih.gov |

| 6-Aryl-5-cyano-pyrimidine | CoMSIA | 0.799 | 0.982 | nih.gov |

| 2-Pyrimidine carbohydrazide | CoMFA | 0.528 | 0.776 | acs.orgacs.org |

| 2-Pyrimidine carbohydrazide | CoMSIA | 0.600 | 0.811 | acs.orgacs.org |

Pharmacophore Mapping

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. acs.orgacs.org

For pyrimidine-based compounds, pharmacophore models are often developed based on a series of active molecules or a ligand-receptor complex structure. nih.govrsc.org For instance, in the design of cholinesterase inhibitors, the protonated amine group and the pyrimidine ring itself were identified as crucial pharmacophore features for interacting with the catalytic and peripheral anionic sites of the enzyme. acs.org Similarly, a pharmacophore model for tubulin binders based on a pyrazolo[3,4-d]pyrimidine scaffold helped guide the design of new potent antitumor agents. acs.org These models serve as valuable templates for virtual screening and the design of novel derivatives with improved potency and selectivity. nih.gov

Spectroscopic Characterization of this compound and Derivatives

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of synthesized compounds like this compound and its derivatives. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the aldehyde and the dichloropyrimidine ring.

Key diagnostic peaks include the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the range of 1740-1720 cm⁻¹. vscht.cz Another characteristic feature of aldehydes is the C-H stretch of the aldehyde proton (O=C-H), which appears as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹. vscht.cz The band near 2720 cm⁻¹ is particularly diagnostic. vscht.cz Additionally, vibrations corresponding to the C-Cl bonds and the C=N and C=C bonds of the pyrimidine ring would be observed in the fingerprint region (below 1600 cm⁻¹). In related pyrimidine derivatives, C=O stretches have been noted around 1686 cm⁻¹ and aromatic C=C stretches between 1614-1465 cm⁻¹. vscht.czrsc.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2830 and ~2720 | Moderate |

| Aldehyde C=O | Stretch | 1740 - 1720 | Strong |

| Pyrimidine C=N, C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl | Stretch | 800 - 600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It should feature a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically in the range of δ 9-10 ppm. A second singlet would correspond to the proton at the C2 position of the pyrimidine ring (H-2), expected to appear in the aromatic region, likely around δ 8.5-9.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, five distinct signals are anticipated. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 180-190 ppm. The carbons of the pyrimidine ring (C2, C4, C5, C6) will have characteristic shifts influenced by the nitrogen atoms and chlorine substituents. The chlorinated carbons (C4 and C6) are expected around δ 160-165 ppm, C2 around δ 150-155 ppm, and the aldehyde-bearing C5 would be further upfield.

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups. In this spectrum for this compound, positive signals would appear for the CH groups (the aldehyde proton and the H-2 proton). Quaternary carbons (like the carbonyl carbon and the chlorinated carbons C4 and C6) would be absent from the DEPT-135 spectrum. This technique is invaluable for confirming assignments made from the broadband-decoupled ¹³C NMR spectrum.

Table 3: Predicted NMR Spectral Data for this compound

| Spectrum | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity / DEPT-135 Signal |

|---|---|---|---|

| ¹H NMR | -CHO | 9.0 - 10.0 | Singlet |

| H-2 | 8.5 - 9.0 | Singlet | |

| ¹³C NMR | C=O (Aldehyde) | 180 - 190 | Absent |

| C4/C6 | 160 - 165 | Absent | |

| C2 | 150 - 155 | Positive | |

| C5 | 125 - 135 | Absent |

Mass Spectrometry (MS, HRMS, GC-MS, ESI)

Mass spectrometry is a fundamental analytical technique for the determination of the molecular weight and structural elucidation of "this compound". Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for this compound. In ESI-MS analysis, the molecule is typically protonated to form a pseudomolecular ion. For "this compound", the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 177. ambeed.com This value corresponds to the addition of a proton to the molecular mass of the compound (176.99 g/mol ). bldpharm.comchemicalbook.comsigmaaldrich.com This finding is crucial for confirming the compound's molecular weight.

Table 1: ESI-MS Data for this compound

| Technique | Ion Type | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| Electrospray Ionization (ESI) | [M+H]⁺ | 177.98 | 177 | ambeed.com |

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present. For "this compound", the molecular formula is C₅H₂Cl₂N₂O. bldpharm.comchemicalbook.comsigmaaldrich.com

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. For a sample to be considered pure, the experimentally determined ("found") values from elemental analysis must closely match the "calculated" theoretical values, typically within a margin of ±0.4%. nih.govnih.gov While specific experimental results for this compound are not detailed in the provided sources, the table below outlines the expected theoretical values. In practice, an elemental analyzer would combust the sample, and the resulting gases (CO₂, H₂O, N₂) would be quantified to determine the percentages. mdpi.com

Table 2: Calculated Elemental Composition of this compound (C₅H₂Cl₂N₂O)

| Element | Calculated Percentage (%) |

|---|---|

| Carbon (C) | 33.93 |

| Hydrogen (H) | 1.14 |

| Nitrogen (N) | 15.83 |

| Chlorine (Cl) | 40.06 |

| Oxygen (O) | 9.04 |

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous confirmation of a molecule's constitution and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance.

Despite its power, single-crystal XRD analysis requires the growth of a suitable, high-quality crystal, which can be a significant challenge. For "this compound", there are no reported single-crystal X-ray structures in the surveyed scientific literature. Therefore, while its molecular structure is confirmed by other spectroscopic means, XRD data is not available to provide the ultimate benchmark of its solid-state conformation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool used to determine the purity and quantify the amount of "this compound" in a sample. bldpharm.comsynhet.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For compounds like substituted pyrimidines, reverse-phase HPLC is commonly employed. mdpi.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The purity of the compound is assessed by the presence of a single major peak in the resulting chromatogram, with the area of the peak being proportional to the concentration of the compound. While specific chromatograms for the title compound are proprietary or not published, the methodology is standard for its analysis. bldpharm.commdpi.com

Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a modifier like formic acid) | mdpi.com |

| Detection | UV-Vis Spectrophotometer | synhet.com |

| Purpose | Purity assessment and quantification | bldpharm.com |

Applications As Synthetic Intermediates and Precursors

Synthesis of Diverse Pyrimidine (B1678525) Derivatives

4,6-Dichloropyrimidine-5-carbaldehyde serves as a foundational precursor for an extensive range of pyrimidine derivatives. The reactivity of the chloro substituents enables their displacement by various nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Furthermore, the aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions, such as the Claisen-Schmidt condensation, to introduce further diversity. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a close analog, with different amines under SNAr conditions, followed by Claisen-Schmidt condensation, has been shown to produce a variety of pyrimidine-based chalcones. researchgate.net

The strategic and often regioselective substitution of the chlorine atoms, combined with the reactivity of the aldehyde, provides a powerful platform for generating libraries of substituted pyrimidines for various applications.

Building Blocks for N-Heterocyclic Systems

One of the most significant applications of this compound is its use as a building block for the synthesis of fused N-heterocyclic systems. The bifunctional nature of this compound allows for cyclization reactions with various binucleophiles to construct bicyclic and polycyclic ring systems containing the pyrimidine core.

Notable examples of N-heterocyclic systems synthesized from this precursor include:

Pyrazolo[3,4-d]pyrimidines: The reaction of this compound with hydrazines provides a direct route to 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net These products can be further functionalized at the 4-position, enabling the rapid generation of a diverse array of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. researchgate.net The reaction conditions can be tuned to selectively produce the desired isomers. For instance, reactions with aromatic hydrazines often require high temperatures, while those with aliphatic hydrazines can proceed at room temperature in the presence of a base. researchgate.net

Pyrrolo[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines: The interaction of this compound with glycine esters, such as methyl or tert-butyl glycinate, in the presence of a base like triethylamine (B128534), leads to the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. nuph.edu.ua The reaction proceeds through the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives, which then undergo intramolecular cyclization. nuph.edu.ua

The ability to construct these fused heterocyclic systems is of great importance, as these scaffolds are prevalent in many biologically active molecules.

Precursors for Bioactive Molecules

The pyrimidine nucleus is a common feature in a vast number of biologically active compounds, including many pharmaceuticals and agrochemicals. Consequently, this compound and its derivatives are valuable precursors for the synthesis of molecules with potential therapeutic or agricultural applications.

The diverse heterocyclic systems that can be synthesized from this starting material are known to exhibit a wide range of biological activities:

Anticancer and Antiviral Agents: The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, is a well-known "privileged scaffold" in medicinal chemistry. ekb.eg Derivatives of this ring system have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. nih.gov Furthermore, pyrimidine analogues are fundamental components of nucleosides and have been explored for their antiviral properties. ekb.eg

Herbicides and Fungicides: The 2-amino-4,6-dichloropyrimidine-5-carbaldehyde variant is utilized in the formulation of herbicides and fungicides, highlighting the importance of this chemical class in agriculture.

Antibacterial Agents: Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against pathogenic bacteria. auctoresonline.org

The versatility of this compound allows for the generation of compound libraries that can be screened for a wide range of biological activities, making it a crucial tool in drug discovery and agrochemical research.

Table 1: Bioactive Heterocyclic Scaffolds Derived from this compound

| Heterocyclic Scaffold | Potential Biological Activities |

|---|---|

| Pyrazolo[3,4-d]pyrimidines | Anticancer, Antiviral, Kinase Inhibition ekb.egnih.gov |

| Pyrrolo[2,3-d]pyrimidines | Antibacterial, Kinase Inhibition |

| Pyrido[2,3-d]pyrimidines | Potential for various biological activities |

Substrate in the Synthesis of N-terminal Surrogates in Amino Acid and Peptide Analogues

While direct evidence for the use of this compound in synthesizing N-terminal surrogates is not extensively documented, its close analog, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde , has been reported as a substrate for this purpose. This application involves the modification of amino acids and peptides to create analogues with altered properties, such as improved stability or biological activity. The pyrimidine moiety can act as a mimic of a peptide bond or an N-terminal amino acid, introducing conformational constraints and new interaction points. The synthesis of N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen are examples of modifying amino acids with a pyrimidine core. rsc.org This suggests a potential, albeit less explored, application for this compound in the field of peptidomimetics.

Scaffold for High-Throughput Synthesis

The reactivity profile of this compound makes it an ideal scaffold for high-throughput and parallel synthesis of compound libraries. The ability to perform sequential and regioselective substitutions at the three reactive sites allows for the systematic generation of a large number of structurally diverse molecules from a common starting material. This approach is highly valuable in medicinal chemistry and drug discovery for rapidly identifying lead compounds with desired biological activities. The use of combinatorial libraries, where a central scaffold is systematically decorated with a variety of functional groups, is a powerful strategy for exploring chemical space and identifying novel bioactive agents. nih.gov

The direct synthesis of pyranyl and pyridinyl organometallic enantiomeric scaffolds from this compound is not a well-documented application in the current scientific literature. The synthesis of such organometallic scaffolds typically involves different synthetic routes and starting materials. However, the functionalized pyrimidine and pyridine derivatives that can be accessed from this compound could potentially serve as ligands for the formation of organometallic complexes. Pyrimidine and pyridine-based scaffolds are known to form stable complexes with various metals, and these complexes can have interesting catalytic and biological properties. researchgate.net The development of synthetic routes to organometallic scaffolds from this precursor represents a potential area for future research.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity and Transformations

The established reactivity of 4,6-Dichloropyrimidine-5-carbaldehyde, primarily centered around nucleophilic aromatic substitution (SNAr) and condensation reactions, serves as a foundation for exploring more complex and novel chemical transformations. mdpi.comresearchgate.net The electron-deficient nature of the pyrimidine (B1678525) ring makes it highly susceptible to SNAr reactions, allowing for the sequential and regioselective replacement of the chlorine atoms at the C4 and C6 positions. acs.org This has been exploited to create diverse libraries of substituted pyrimidines. researchgate.net

Future research will likely focus on harnessing this reactivity in innovative ways:

Multicomponent Reactions (MCRs): The aldehyde and chloro-substituents make this compound an ideal candidate for MCRs, which allow for the construction of complex molecular architectures in a single step. nih.gov Designing one-pot syntheses that involve the aldehyde in a condensation cascade while simultaneously or sequentially substituting the chlorine atoms could lead to rapid access to novel heterocyclic systems. windows.net

Transition-Metal Catalysis: While SNAr is the dominant pathway, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) offer an alternative and powerful strategy for creating C-C and C-N bonds. acs.org Exploring the regioselective coupling at the C4/C6 positions with various boronic acids, alkynes, and amines can yield derivatives that are inaccessible through traditional nucleophilic substitution.

Photoredox and Electrochemical Synthesis: These emerging techniques offer new avenues for activating the pyrimidine core or the aldehyde group under mild conditions. Investigating light-induced or electrochemically driven transformations could unlock novel reaction pathways, such as radical-based functionalizations, that are complementary to existing methods.

Tandem Cyclization Strategies: The compound is a key precursor for fused heterocycles like pyrazolo[3,4-d]pyrimidines. researchgate.net Future work could expand on this by designing tandem reactions where an initial substitution is followed by an intramolecular cyclization involving the aldehyde group, leading to diverse polyheterocyclic frameworks. nih.gov

| Reaction Type | Description | Potential Products | Key Advantage |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants to build complex molecules efficiently. | Highly substituted pyrimidines, fused heterocyclic systems. | High atom economy, step efficiency, and rapid library generation. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst (e.g., Suzuki, Sonogashira). acs.org | Aryl-, alkenyl-, alkynyl-, and amino-pyrimidines. | Access to a wider range of substituents not possible with SNAr. |

| Tandem Cyclization | A sequence of reactions where the second reaction (cyclization) occurs intramolecularly after an initial intermolecular reaction. nih.gov | Pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other fused systems. researchgate.net | Rapid construction of complex, rigid polycyclic scaffolds. |

Development of More Efficient and Sustainable Synthetic Protocols

In line with the global push for green chemistry, a significant future trend involves the development of environmentally benign and efficient synthetic methods for the derivatization of this compound. mdpi.com Traditional synthetic routes often rely on hazardous solvents and harsh conditions, generating considerable waste. rasayanjournal.co.in

Emerging sustainable approaches include:

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthetic processes. rasayanjournal.co.innih.gov Research into SNAr and condensation reactions in these media is a promising area.

Catalytic Methods: Employing recyclable catalysts, including phase transfer catalysts or solid-supported catalysts, can enhance reaction rates, improve selectivity, and simplify product purification, aligning with green chemistry principles. shd-pub.org.rs

Energy-Efficient Synthesis: The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com These techniques have been successfully applied to the synthesis of various pyrimidine derivatives and represent a key area for future optimization. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. mdpi.com Adapting the synthesis of pyrimidine libraries from this compound to flow systems is a major step towards sustainable pharmaceutical manufacturing.

| Parameter | Conventional Method | Sustainable (Green) Alternative | Anticipated Benefit |

|---|---|---|---|

| Solvent | Volatile organic compounds (e.g., DMF, Dioxane) | Water, ethanol (B145695), ionic liquids, supercritical fluids. nih.gov | Reduced toxicity and environmental pollution. rasayanjournal.co.in |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound. mdpi.com | Faster reaction rates, lower energy consumption. |

| Catalysis | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, biocatalysts, phase transfer catalysts. shd-pub.org.rs | Catalyst recyclability, reduced waste, easier purification. |

| Process | Batch processing | Continuous flow chemistry. mdpi.com | Improved safety, scalability, and process control. |

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For derivatives of this compound, this integrated approach can accelerate the identification and optimization of new therapeutic agents.

Key integrated strategies include:

Structure-Based Drug Design (SBDD): Using the crystal structure of a biological target (e.g., a kinase or enzyme), computational docking can predict how novel derivatives of this compound will bind. This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing a small, diverse library of pyrimidine derivatives and measuring their activity, a predictive QSAR model can be built to guide the design of more potent analogues.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search virtual libraries or guide the design of new derivatives based on the this compound scaffold that fit the pharmacophore.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows chemists to filter out molecules with predicted poor pharmacokinetic profiles early in the design phase, increasing the success rate of drug candidates.

| Step | Computational Approach | Experimental Approach | Objective |

|---|---|---|---|

| 1. Hit Identification | Virtual screening, molecular docking of virtual libraries. | High-throughput screening (HTS). | Identify initial compounds with desired biological activity. |

| 2. Library Design | Pharmacophore modeling, diversity analysis. | Synthesis of a focused library of derivatives. | Explore the chemical space around the initial hit. |

| 3. Lead Optimization | QSAR modeling, ADMET prediction. nih.gov | Iterative synthesis of analogues based on model predictions. | Improve potency, selectivity, and pharmacokinetic properties. |

| 4. Conformation Validation | In silico conformational analysis. | Single crystal X-ray crystallography of synthesized compounds. nih.gov | Confirm that the synthesized molecules adopt the predicted bioactive conformation. |

Broadening the Chemical Space for Pyrimidine-Based Therapeutics

While pyrimidines are a "privileged scaffold" in medicinal chemistry, there is a constant need to explore novel regions of chemical space to identify therapies for new and challenging biological targets, such as protein-protein interactions. nih.gov this compound is an excellent starting point for strategies aimed at expanding this chemical space.

Future directions in this area involve:

Diversity-Oriented Synthesis (DOS): Unlike traditional target-oriented synthesis, DOS aims to create libraries of compounds with high skeletal and stereochemical diversity. scispace.com Using this compound as a starting material, branching reaction pathways can be designed to generate a wide range of distinct molecular frameworks, rather than just variations on a single core. nih.govcam.ac.uk

Synthesis of 3D-Rich Scaffolds: Many current drug molecules are relatively flat. There is a growing interest in synthesizing molecules with greater three-dimensional complexity, as these can offer improved selectivity and novel interactions with biological targets. rsc.org The reactivity of this compound can be exploited to build bridged, spirocyclic, and other complex 3D structures.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries containing millions or even billions of compounds. nih.gov The defined reactivity of the chloro- and aldehyde groups makes this compound a suitable scaffold for incorporation into DEL synthesis workflows, enabling the exploration of a vast chemical space against numerous protein targets simultaneously.

Peptidomimetics: The pyrimidine core can be used to create rigid scaffolds that mimic peptide secondary structures like β-turns or α-helices. nih.gov Starting from this compound, synthetic routes involving intramolecular reductive amination can produce constrained peptidomimetic frameworks designed to modulate protein-protein interactions. nih.gov

| Strategy | Core Principle | Application with this compound | Outcome |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of structural and skeletal diversity from a common intermediate. scispace.com | Utilize branching pathways to transform the aldehyde and chloro groups into different ring systems. nih.gov | Novel molecular frameworks beyond typical pyrimidines. |

| DNA-Encoded Libraries (DEL) | Tagging each molecule with a unique DNA barcode for massive-scale synthesis and screening. nih.gov | Use as a trifunctional scaffold for sequential on-DNA reactions. | Rapid screening of millions of derivatives against many targets. |

| Peptidomimetic Design | Creating non-peptide molecules that mimic peptide structures. nih.gov | Synthesize constrained cyclic structures via intramolecular reactions. | Scaffolds for modulating protein-protein interactions. |

| Fragment-Based Drug Discovery (FBDD) | Screening small molecular fragments and growing or linking them into a lead compound. | Use as a core fragment for elaboration at the C4, C5, and C6 positions. | Highly efficient exploration of target binding pockets. |

Investigating Structure-Activity Relationships (SARs) of Novel Derivatives

A systematic investigation of the Structure-Activity Relationships (SARs) is crucial for translating novel derivatives of this compound into potent and selective therapeutic agents. While general SAR principles for pyrimidines exist, detailed studies on novel scaffolds derived from this specific starting material are an essential future direction. researchgate.net

The focus of future SAR studies will be to:

Elucidate the Role of C4/C6 Substituents: Systematically varying the substituents introduced at the C4 and C6 positions via SNAr or cross-coupling reactions to understand the effects of their size, electronics, and hydrogen bonding capacity on biological activity.

Explore Modifications of the C5-Aldehyde: Transforming the aldehyde into other functional groups (e.g., amines, acids, heterocycles) and evaluating how these changes impact target binding and selectivity.

Analyze Stereochemical Effects: For derivatives that are chiral, separating and testing individual enantiomers is critical, as biological targets are chiral and often exhibit stereospecific binding. rsc.org

A comprehensive SAR analysis, combining chemical synthesis, biological testing, and computational modeling, will be paramount in optimizing the therapeutic potential of this versatile chemical entity. mdpi.com

| Structural Position | Modification Strategy | Property to Investigate | Potential Impact |

|---|---|---|---|